Kirrothricin
説明
Structure
2D Structure
特性
CAS番号 |
79190-00-4 |
|---|---|
分子式 |
C44H64N2O10 |
分子量 |
781.0 g/mol |
IUPAC名 |
2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |
InChI |
InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |
InChIキー |
SUMCRDMQIVHXRY-XRAYCMFKSA-N |
異性体SMILES |
CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |
正規SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |
製品の起源 |
United States |
Microbial Production and Biosynthesis of Kirrothricin
Producer Organisms and Isolation Methodologies
The ability to produce kirrothricin and related compounds is distributed among several species of actinomycetes. These bacteria are typically isolated from diverse environmental sources, most notably soil. The isolation process for these microorganisms generally involves a series of steps designed to select for and purify actinomycete strains from a complex microbial community.
Common isolation methodologies for actinomycetes from soil samples include:
Sample Pre-treatment : Soil samples are often air-dried and heated to reduce the population of non-spore-forming bacteria and fungi. nih.gov
Serial Dilution : The pre-treated soil is suspended in a sterile diluent and serially diluted to obtain a manageable number of colonies for plating. plos.org
Selective Media : Dilutions are plated on specific agar (B569324) media that favor the growth of actinomycetes while inhibiting other microorganisms. Common media include Starch Casein Agar (SCA) and Actinomycetes Isolation Agar. nih.govmicrobenotes.com These media are often supplemented with antifungal agents like cycloheximide (B1669411) and nystatin. microbenotes.com
Incubation : Plates are incubated at temperatures typically ranging from 25-30°C for an extended period, often 7 to 14 days, to allow for the characteristic growth of actinomycete colonies. microbenotes.com
Purification : Colonies exhibiting the typical morphology of Streptomyces (dry, chalky, and often pigmented) are selected and sub-cultured to obtain pure isolates. nih.gov
Streptomyces cinnamomeus is a known producer of this compound. nih.gov This bacterium possesses a natural resistance to the antibiotic it produces, a common trait among antibiotic-producing microorganisms. nih.gov The resistance mechanism in S. cinnamomeus is attributed to its elongation factor Tu (EF-Tu), the molecular target of kirromycin-class antibiotics, which is inherently resistant to the antibiotic's inhibitory action. nih.gov
While Streptomyces phaeochromogenes is a known producer of various bioactive compounds, its role in this compound production is less definitively established in readily available literature. dsmz.denih.gov Strains of S. phaeochromogenes have been isolated from soil samples and are known to produce other antibiotics. nih.gov
Streptomyces collinus Tü 365 is a well-characterized producer of kirromycin (B1673653), a compound closely related to this compound and often studied as a model for this class of antibiotics. nih.gov This strain was originally isolated in 1972 from a soil sample collected in Kouroussa, Guinea. nih.gov The complete genome of S. collinus Tü 365 has been sequenced, providing significant insights into its metabolic potential, including the biosynthesis of kirromycin. cngb.org
Besides the aforementioned Streptomyces species, other actinomycetes have been identified as producers of antibiotics belonging to the kirromycin class. These include Nocardia lactamdurans and Streptoverticillium mobaraense. nih.gov The presence of kirromycin-class antibiotic production in different genera highlights the distribution of these biosynthetic capabilities within the phylum Actinobacteria.
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). The study of the kirromycin BGC in Streptomyces collinus Tü 365 has provided a comprehensive model for understanding the genetic and enzymatic machinery involved in the production of this antibiotic.
The kirromycin BGC in Streptomyces collinus Tü 365 has been identified and extensively characterized. nih.govdtu.dk Genome mining efforts have revealed that this strain possesses a significant number of BGCs, indicating a rich potential for producing diverse secondary metabolites. nih.govresearchgate.net
The kirromycin BGC spans a considerable region of the bacterial chromosome and contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and regulation of its production. dtu.dkresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Size of BGC | Approximately 82 kb | dtu.dk |
| Number of Genes | 26 | dtu.dk |
| Core Biosynthetic Genes | Hybrid Polyketide Synthase (PKS)/Non-Ribosomal Peptide Synthetase (NRPS) genes (kirAI-kirAVI) | nih.gov |
| Key Precursor Supply Gene | kirD, encoding an aspartate-α-decarboxylase for β-alanine synthesis | nih.gov |
| Tailoring Enzyme Genes | Genes encoding for a methyltransferase (kirM), a Dieckmann cyclase (kirHI), cytochrome P450 hydroxylases (kirOI, kirOII), and a dioxygenase (kirHVI) | dtu.dk |
| Extender Unit Supply Gene | kirN, encoding a putative crotonyl-CoA reductase/carboxylase for ethylmalonyl-CoA synthesis | dtu.dk |
The biosynthesis of the kirromycin backbone is carried out by a large, modular hybrid PKS/NRPS enzymatic complex. nih.gov A notable feature of this system is the unusual organization of its domains, including the absence of internal acyltransferase (AT) domains in several PKS modules, which are instead supplied by discrete AT enzymes. nih.gov
Following the assembly of the polyketide chain, a series of tailoring enzymes modify the structure to yield the final bioactive kirromycin molecule. These modifications include hydroxylations, methylations, and the formation of cyclic structures, which are crucial for the antibiotic's activity. dtu.dk The functions of several of these tailoring enzymes have been elucidated through gene inactivation and complementation studies. dtu.dk
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems
The biosynthesis of this compound is a remarkable example of a hybrid metabolic pathway, integrating both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. researchgate.netnih.govuni-tuebingen.de This assembly line is responsible for constructing the core carbon skeleton of the molecule. The this compound biosynthetic gene cluster from Streptomyces collinus Tü 365 encodes a large, multifunctional enzyme complex that showcases an unusual combination of trans- and cis-acting acyltransferase (AT) Type I PKS modules, alongside NRPS modules. researchgate.netnih.govnih.gov This integration of three distinct biosynthetic principles within a single pathway was a pioneering discovery in the field of natural product biosynthesis. researchgate.netnih.gov
The PKS and NRPS systems are characterized by their modular nature, where each module is a distinct section of the megaenzyme responsible for one cycle of chain elongation and modification. dtu.dknih.gov A typical PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. researchgate.netnih.gov Similarly, a standard NRPS module comprises an adenylation (A) domain, a thiolation or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. researchgate.netyoutube.com
| System | Domain | Function |
|---|---|---|
| PKS | Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |
| Acyltransferase (AT) | Selects and loads the specific extender unit (e.g., malonyl-CoA, ethylmalonyl-CoA) onto the ACP. | |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. | |
| NRPS | Adenylation (A) | Recognizes and activates a specific amino acid. |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid. | |
| Condensation (C) | Catalyzes peptide bond formation. |
A distinctive characteristic of the this compound PKS is the presence of trans-acting acyltransferase (AT) domains. nih.govnih.gov In conventional Type I PKS systems, each module contains its own cis-acting AT domain responsible for loading the correct extender unit. However, in the this compound pathway, several PKS modules lack an integrated AT domain. nih.gov Instead, a discrete, standalone AT enzyme functions in trans to load the extender units onto the ACPs of multiple modules.
A key player in this process is the trans-AT KirCII, which is responsible for the regiospecific incorporation of the unusual extender unit, ethylmalonyl-CoA. nih.gov This enzyme exhibits a high degree of specificity, loading ethylmalonyl-CoA onto the ACP of a specific module (ACP5 of KirAII), thereby introducing an ethyl branch into the this compound precursor molecule. uni-tuebingen.de The promiscuity of KirCII has been exploited to generate novel kirromycin derivatives with modified side chains. nih.gov
Genes Encoding Tailoring Enzymes and Associated Functions
Following the assembly of the polyketide-peptide backbone by the PKS/NRPS system, a series of post-synthesis modifications are carried out by tailoring enzymes. rsc.org These enzymes are crucial for achieving the final, biologically active structure of this compound. The genes for these enzymes are located within the this compound biosynthetic gene cluster. researchgate.netnih.gov
Gene deletion studies have identified several hydroxylases that play a role in the maturation of the this compound molecule. researchgate.netnih.gov KirHVI, KirOI, and KirOII are cytochrome P450 monooxygenases that introduce hydroxyl groups at specific positions on the polyketide backbone. The functional assignment of these enzymes was confirmed through the analysis of derivatives produced by mutant strains lacking these genes. researchgate.netnih.gov For instance, the deletion of kirOII resulted in the production of a 16-deoxy-kirrothricin analogue. researchgate.net
Methylation is another important tailoring reaction in this compound biosynthesis. The kirM gene encodes a methyltransferase responsible for adding a methyl group to the molecule. researchgate.netnih.gov Deletion of kirM leads to the production of a demethylated this compound derivative, confirming its role in the biosynthetic pathway. researchgate.net
The supply of the unusual extender unit, ethylmalonyl-CoA, is critical for this compound biosynthesis. The gene kirN encodes a putative crotonyl-CoA reductase/carboxylase (CCR). researchgate.netnih.govresearchgate.net This class of enzymes catalyzes the reductive carboxylation of α,β-unsaturated acyl-CoA substrates to produce substituted malonyl-CoA derivatives. nih.govebi.ac.uk In the case of this compound biosynthesis, KirN is believed to be involved in enhancing the intracellular pool of ethylmalonyl-CoA. researchgate.net While a mutant with a deleted kirN gene still produced this compound, the production was significantly reduced, indicating the important, though not essential, role of this enzyme in providing the necessary building block. researchgate.netnih.gov
| Gene | Enzyme | Function | Effect of Gene Deletion |
|---|---|---|---|
| kirHVI | Hydroxylase | Hydroxylation of the this compound precursor. | Production of a hydroxylated derivative. researchgate.netnih.gov |
| kirOI | Hydroxylase | Hydroxylation of the this compound precursor. | Production of a hydroxylated derivative. researchgate.netnih.gov |
| kirOII | Hydroxylase | Hydroxylation at the C-16 position. | Accumulation of 16-deoxy-kirrothricin. researchgate.net |
| kirM | Methyltransferase | Methylation of the this compound precursor. | Production of a demethylated this compound analogue. researchgate.netnih.gov |
| kirN | Crotonyl-CoA Reductase/Carboxylase | Enhances the supply of the ethylmalonyl-CoA extender unit. | Significantly decreased production of this compound. researchgate.netnih.gov |
Biochemical Pathways and Precursor Incorporation
A distinctive structural feature of this compound is its pyridone moiety. nih.govnih.gov The biosynthetic origin of this ring structure was a subject of investigation until feeding studies provided definitive evidence. nih.gov Through experiments using isotopically labeled [U-13C3(15)N]β-alanine, researchers were able to prove that β-alanine serves as the direct precursor for the pyridone ring. nih.gov Subsequent NMR and MS analyses of the isolated this compound confirmed the incorporation of the labeled precursor. nih.gov
The this compound biosynthetic gene cluster contains genes dedicated to the supply and incorporation of this non-proteinogenic amino acid. nih.govresearchgate.net The gene kirD encodes an aspartate-α-decarboxylase, which biosynthesizes β-alanine. nih.govresearchgate.net The final core enzyme of the assembly line, an NRPS encoded by kirB, is responsible for incorporating β-alanine into the polyketide chain. nih.govresearchgate.net Following its addition, the precursor is cyclized to form the characteristic pyridone ring upon release from the enzyme complex. nih.gov
The biosynthesis of the this compound backbone involves the incorporation of various extender units, including the non-malonate extender unit ethylmalonyl-CoA, which introduces an ethyl branch into the molecule. uni-tuebingen.denih.gov The supply of this specific precursor is believed to be enhanced by the enzyme KirN, a putative crotonyl-CoA reductase/carboxylase encoded within the gene cluster. researchgate.netnih.gov The ethylmalonyl-CoA pathway is a known metabolic route for converting the central carbon intermediate acetyl-CoA into other precursor metabolites. nih.gov
The specific incorporation of ethylmalonyl-CoA into the growing polyketide chain is managed by a discrete acyltransferase (AT) enzyme. uni-tuebingen.de The this compound PKS is a hybrid system, containing both cis-AT modules (where the AT domain is integrated into the megasynthase) and trans-AT modules (which lack an integrated AT and rely on discrete AT enzymes). uni-tuebingen.denih.gov The enzyme KirCII is a discrete acyltransferase that specifically recognizes and loads ethylmalonyl-CoA onto the ACP of module 5 in the PKS enzyme KirAIII. uni-tuebingen.de The promiscuity of KirCII has been exploited to create non-natural derivatives of kirromycin. researchgate.net The importance of the ethylmalonyl-CoA supply is underscored by the finding that deletion of the kirN gene leads to a significant decrease in kirromycin production. nih.gov
The carbon skeleton of this compound is assembled by a unique hybrid PKS/NRPS system, representing one of the first examples of an assembly line that integrates three distinct biosynthetic principles: trans-AT PKS, cis-AT PKS, and NRPS. uni-tuebingen.deresearchgate.netnih.gov The core structure is synthesized by a series of large, modular enzymes encoded by the genes kirAI through kirAVI and kirB. nih.govnih.gov
The assembly process involves:
Trans-AT PKS Modules (KirAI-KirAV): These initial modules lack integrated acyltransferase domains and rely on discrete ATs (KirCI and KirCII) to supply extender units like malonyl-CoA and ethylmalonyl-CoA. nih.govresearchgate.net
Cis-AT PKS Module (KirAVI): This PKS enzyme contains its own internal AT domains, a more conventional arrangement in polyketide synthesis. nih.gov
NRPS Module (KirB): This final module is responsible for incorporating the β-alanine precursor, which ultimately forms the pyridone ring. nih.gov
After the linear precursor is assembled, it undergoes a series of tailoring reactions, including hydroxylations and cyclizations, to yield the final bioactive molecule. uni-tuebingen.denih.gov For instance, the formation of the central tetrahydrofuran (B95107) (THF) ring is a critical tailoring step. nih.gov Enzymes such as KirM, KirHVI, KirOI, and KirOII are tailoring enzymes that modify the core structure. nih.gov
Metabolic Engineering and Biosynthetic Diversification Strategies
Metabolic engineering through gene deletion and complementation has proven to be a valuable strategy for both elucidating the function of specific genes in the this compound pathway and generating novel derivatives of the antibiotic. nih.gov By systematically inactivating genes encoding tailoring enzymes, researchers have been able to isolate and characterize biosynthetic intermediates and new this compound analogues. researchgate.net
Studies have focused on the deletion of genes such as kirM, kirHVI, kirOI, and kirOII. researchgate.netnih.gov The resulting mutant strains produced different profiles of this compound-related compounds, which were then analyzed using HPLC-HRMS, MS/MS, and 2D-NMR to elucidate their structures. researchgate.netnih.gov This approach has enabled the functional assignment of these tailoring enzymes. nih.gov For example, the deletion of kirOII resulted in the production of 30-hydroxy-5,6-dehydro-1-N-demethyl-16-deoxy-kirrothricin. researchgate.net This collection of mutants serves as a powerful toolkit for the combinatorial biosynthesis of new kirromycin-type compounds. researchgate.netnih.gov
Recombineering Approaches for Novel Polyketide Generation
Genetic engineering of polyketide biosynthetic pathways is a powerful strategy for generating novel bioactive compounds. nih.govresearchgate.net While specific recombineering studies on the this compound gene cluster are not detailed, extensive work on the highly homologous kirromycin BGC in S. collinus demonstrates the potential of these approaches. By inactivating specific genes within the cluster, researchers have successfully produced a variety of new kirromycin derivatives. This "toolbox" of mutants can be used to generate novel polyketides that may possess improved properties. researchgate.net
The inactivation of tailoring enzymes—those that modify the polyketide backbone after its initial synthesis—has proven particularly fruitful. For example, gene knockout experiments targeting specific hydroxylases and methyltransferases have resulted in the production of kirromycin analogs with altered structures. nih.gov These studies underscore how targeted genetic manipulation can be used to diversify the chemical structures produced by the PKS/NRPS assembly line.
The following table summarizes the results of gene inactivation studies in the kirromycin biosynthetic pathway, illustrating a practical approach to generating novel polyketides.
| Inactivated Gene | Putative Function of Gene Product | Resulting Novel Compound |
|---|---|---|
| ΔkirM | O-methyltransferase | 20-O-demethyl-kirromycin researchgate.net |
| ΔkirHVI | Dehydrogenase/Hydroxylase | 30-deoxy-kirromycin nih.gov |
| ΔkirOI | Cytochrome P450 hydroxylase | 5,6-dihydro-kirromycin nih.gov |
| ΔkirOII | Cytochrome P450 hydroxylase (THF ring formation) | 30-hydroxy-5,6-dehydro-1-N-demethyl-16-deoxy-kirrothricin researchgate.netnih.gov |
Precursor Feeding Studies in Biosynthetic Investigations
Precursor feeding is a fundamental technique used to elucidate the building blocks of natural products and to generate novel derivatives by introducing synthetic, non-native precursors into the fermentation process. phcogrev.comnih.govresearchgate.net Studies on the kirromycin biosynthetic pathway have effectively used this method to confirm the origins of specific structural moieties within the molecule.
A key investigation involved the use of isotopically labeled β-alanine to trace the origin of the pyridone ring in kirromycin. nih.gov By feeding the producer organism, S. collinus, with [U-13C3(15)N]β-alanine and analyzing the resulting kirromycin using NMR and MS, researchers definitively proved that β-alanine is the direct precursor for this heterocyclic ring system. nih.gov The biosynthetic gene cluster contains the gene kirD, which encodes an aspartate-α-decarboxylase, an enzyme responsible for producing this β-alanine precursor endogenously from aspartate. researchgate.netnih.gov
Furthermore, the flexibility of certain biosynthetic enzymes can be exploited through precursor-directed biosynthesis. The acyltransferase KirCII, which is responsible for loading the ethylmalonyl-CoA extender unit onto the PKS assembly line, has been shown to be promiscuous. researchgate.net This promiscuity allows the enzyme to accept non-natural precursors, leading to the generation of novel kirromycin derivatives such as allyl-kirromycin or propargyl-kirromycin when the corresponding precursors are supplied in the culture medium. researchgate.net
The following table summarizes key findings from precursor feeding studies related to the kirromycin/kirrothricin biosynthetic pathway.
| Precursor Fed | Purpose / Target | Outcome |
|---|---|---|
| [U-13C3(15)N]β-alanine | Elucidation of the pyridone ring origin | Confirmed β-alanine as the direct precursor for the pyridone moiety. nih.gov |
| Non-natural dicarboxylic acids (e.g., allylmalonate) | Exploitation of KirCII acyltransferase promiscuity | Generation of novel derivatives, such as allyl-kirromycin. researchgate.net |
Molecular Mechanism of Action of Kirrothricin
Elongation Factor Tu (EF-Tu) as the Primary Biochemical Target
Elongation factor Tu (EF-Tu) is a GTPase that plays an essential role in the elongation phase of bacterial protein synthesis. patsnap.com It is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a critical step for the addition of the next amino acid to the growing polypeptide chain. genome.jpmpg.de Kirrothricin and its related antibiotics, like kirromycin (B1673653), directly bind to EF-Tu, thereby interfering with its function. microbiologyresearch.orgnih.govnih.gov
This compound, a member of the kirromycin class of antibiotics, binds to EF-Tu, a protein with three distinct domains. nih.govresearchgate.net The binding site for kirromycin-like antibiotics is located at the interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation. researchgate.netbiorxiv.org This strategic location is critical for the antibiotic's mechanism of action. By binding to this interface, kirromycin effectively "glues" domains I and III together, preventing the large conformational change that normally occurs after GTP hydrolysis. embopress.org This jamming of the conformational switch is a key aspect of its inhibitory effect. researchgate.net
Studies have shown that kirromycin induces a second tRNA-binding site on EF-Tu, designated as site II, which is distinct from the classical aminoacyl-tRNA binding site (site I). universiteitleiden.nlnih.govnih.gov This induced site can bind not only aminoacyl-tRNA but also peptidyl-tRNA and deacylated tRNA with comparable affinities. nih.gov
Table 1: this compound-EF-Tu Binding Characteristics
| Feature | Description | References |
|---|---|---|
| Binding Site | Interface of domains 1 and 3 of EF-Tu in the GTP-bound state. | researchgate.netbiorxiv.org |
| Induced Conformation | Stabilizes a conformation where domains I and III are held together. | embopress.org |
| Effect on tRNA Binding | Induces a second tRNA-binding site (site II) on EF-Tu. | universiteitleiden.nlnih.govnih.gov |
| Binding Affinity | Binds to both EF-Tu•GTP and EF-Tu•GDP. | researchgate.net |
The binding of this compound to EF-Tu has profound effects on the protein's conformation and its GTP hydrolysis cycle. Normally, EF-Tu cycles between a GTP-bound "on" state and a GDP-bound "off" state. The GTP-bound form has a high affinity for aa-tRNA, forming a ternary complex (aa-tRNA•EF-Tu•GTP) that delivers the aa-tRNA to the ribosome. embopress.org Following correct codon-anticodon recognition, the ribosome stimulates GTP hydrolysis by EF-Tu. embopress.org This hydrolysis triggers a major conformational change in EF-Tu, leading to its release from the ribosome in the GDP-bound state. embopress.org
This compound disrupts this cycle by locking EF-Tu in a conformation that resembles the GTP-bound state, even after GTP has been hydrolyzed to GDP. mcmaster.ca The antibiotic essentially mimics the effect of GTP binding. nih.gov This prevents the large-scale conformational change that is necessary for the release of EF-Tu•GDP from the ribosome. embopress.orgmcmaster.ca
Furthermore, this compound dramatically stimulates the GTPase activity of EF-Tu, even in the absence of ribosomes and aminoacyl-tRNA, which are normally required for this activity. nih.govnih.gov The presence of ribosomes and aminoacyl-tRNA can further enhance this kirromycin-induced GTPase activity. nih.govnih.gov This uncoupling of GTP hydrolysis from its proper regulation within the translation cycle is a key feature of this compound's mechanism.
Table 2: Effect of this compound on EF-Tu GTPase Cycle
| Stage of GTPase Cycle | Normal Function | Effect of this compound | References |
|---|---|---|---|
| GTP Binding | EF-Tu binds GTP to become active. | Strongly stimulates the formation of the EF-Tu•GTP complex. | nih.gov |
| GTP Hydrolysis | Requires ribosomes and aminoacyl-tRNA for activation. | Induces GTP hydrolysis in EF-Tu alone; this activity is further stimulated by ribosomes and aminoacyl-tRNA. | nih.govnih.gov |
| Conformational Change | Large conformational change upon GTP hydrolysis to release aa-tRNA and dissociate from the ribosome. | Prevents the conformational switch from the GTP-bound to the GDP-bound form, locking EF-Tu in an active-like state. | researchgate.netembopress.orgmcmaster.ca |
| EF-Tu•GDP Release | EF-Tu•GDP dissociates from the ribosome. | Blocks the release of EF-Tu•GDP from the ribosome. | nih.govmcmaster.canih.gov |
The ultimate consequence of this compound's interaction with EF-Tu is the stalling of the bacterial protein synthesis elongation cycle. nih.gov By preventing the release of EF-Tu•GDP from the ribosome, the antibiotic creates a stable, stalled complex on the ribosome. embopress.orgmcmaster.ca This blockage prevents the next elongation factor, EF-G, from binding to the ribosome to catalyze the translocation of the tRNAs and mRNA. embopress.org As a result, the ribosome is frozen in a post-GTP hydrolysis, pre-translocation state, and the nascent polypeptide chain cannot be further elongated. mcmaster.ca This leads to a complete halt in protein synthesis, which is lethal for the bacteria. microbiologyresearch.orgnih.govpatsnap.com
Ribosomal Interactions and Translational Inhibition
The inhibitory action of this compound is intimately linked to the interactions between the EF-Tu•this compound complex and the ribosome. The antibiotic does not prevent the initial binding of the aa-tRNA•EF-Tu•GTP ternary complex to the ribosome, nor does it inhibit GTP hydrolysis. embopress.org Instead, it traps the complex on the ribosome after these steps have occurred.
After GTP hydrolysis, EF-Tu normally undergoes a conformational change that drastically reduces its affinity for both the ribosome and the aminoacyl-tRNA, leading to its dissociation. embopress.org this compound's primary mechanism of ribosomal inhibition is to prevent this dissociation. researchgate.netnih.gov By locking EF-Tu in a conformation that remains tightly bound to the ribosome even after GTP is hydrolyzed, the antibiotic creates a roadblock. mcmaster.ca This persistent binding of the EF-Tu•GDP•this compound complex to the A-site of the ribosome physically obstructs the progression of the elongation cycle. embopress.orgmcmaster.ca
The stalling of the EF-Tu•GDP•this compound complex on the ribosome directly inhibits the next crucial step in elongation: translocation. mpg.demcmaster.ca Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. This movement is catalyzed by another elongation factor, EF-G. embopress.orgnih.gov The presence of the this compound-stalled EF-Tu complex on the ribosome prevents EF-G from binding and carrying out its function. embopress.org Consequently, the peptidyl-tRNA remains in the A-site, and no new amino acid can be incorporated into the growing peptide chain, effectively halting protein synthesis. nih.govmcmaster.ca
Comparative Mechanisms with Structurally Related Antibiotics
The antibiotic this compound belongs to the elfamycin family, a group of natural products that includes the well-studied antibiotic kirromycin. vulcanchem.commcmaster.ca These antibiotics share a common mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process. nih.govuni-tuebingen.de However, subtle structural variations among these molecules lead to differences in their interaction with and modulation of EF-Tu.
Similarities and Differences in EF-Tu Modulation across the Kirromycin Group
The primary mode of action for the kirromycin group of antibiotics, including this compound, is the inhibition of bacterial protein synthesis through interaction with elongation factor Tu (EF-Tu). uni-tuebingen.de EF-Tu, a G-protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. frontiersin.orgembopress.org This process is powered by the hydrolysis of GTP, which causes EF-Tu to change conformation and release the aa-tRNA, subsequently dissociating from the ribosome in its GDP-bound state. uni-tuebingen.deyoutube.com
Similarities: Members of the kirromycin group, such as kirromycin, aurodox (B605688), and this compound, all bind to EF-Tu. vulcanchem.comnih.gov This binding event effectively "jams" the factor in a conformation that remains stuck to the ribosome, even after GTP has been hydrolyzed. mcmaster.cauni-tuebingen.de The antibiotic essentially uncouples GTP hydrolysis from the subsequent conformational change that is necessary for EF-Tu to release the ribosome. uni-tuebingen.de By preventing the release of the EF-Tu·GDP complex, the ribosome is stalled, and protein synthesis is halted. mcmaster.caembopress.org Structural studies of EF-Tu complexed with antibiotics like aurodox (a close relative of kirromycin) reveal that the antibiotic binds in a way that locks EF-Tu into a conformation resembling its GTP-bound state, even when GDP is present. nih.gov This prevents the large-scale structural rearrangement required for its release from the ribosome. youtube.comnih.gov
Differences: Despite this shared mechanism, structural differences between the antibiotics result in varied binding affinities and potencies. This compound is distinguished from kirromycin and aurodox by key structural features, most notably an open tetrahydrofuran (B95107) ring. vulcanchem.com This structural variation reduces the molecule's conformational rigidity, which is believed to lower its binding affinity for EF-Tu compared to kirromycin. vulcanchem.com These differences in interaction can be observed in the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth and in the concentrations needed to affect EF-Tu functions in vitro. vulcanchem.com Mutations in the EF-Tu protein that confer resistance to kirromycin may not always confer the same level of resistance to other members of the group, further highlighting the subtle but significant differences in their binding modes. nih.gov
Table 1: Comparative Features of EF-Tu Modulation by Kirromycin Group Antibiotics
| Feature | Kirromycin | Aurodox | This compound |
| Primary Target | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) |
| Core Mechanism | Binds to EF-Tu, stalling the ribosome by preventing EF-Tu·GDP release after GTP hydrolysis. mcmaster.cauni-tuebingen.de | Binds to EF-Tu, locking it in a GTP-like conformation and preventing its release from the ribosome. nih.gov | Binds to EF-Tu, preventing GTP hydrolysis from triggering ribosomal translocation. vulcanchem.com |
| Key Structural Feature | Contains a central tetrahydrofuran group. uni-tuebingen.de | Structurally very similar to kirromycin. nih.gov | Lacks the central tetrahydrofuran ring (open-ring structure). vulcanchem.com |
| Effect on EF-Tu Conformation | Stabilizes the EF-Tu·GDP state on the ribosome, mimicking the GTP-bound form. mcmaster.caembopress.org | Induces a GTP-like conformation in EF-Tu, even with GDP bound. nih.gov | Binds to EF-Tu, but with potentially lower affinity due to increased flexibility. vulcanchem.com |
Application of Proteomic Profiling for Target Elucidation and Comparative Mechanism Studies
Proteomic profiling is a powerful systems-biology approach used to understand the global effects of a compound on a bacterial cell, making it an invaluable tool for antibiotic research. nih.gov This technique allows for the elucidation of a drug's mechanism of action by observing the comprehensive changes in the bacterial proteome—the entire set of proteins expressed—upon exposure to the antibiotic. researchgate.net
For an antibiotic like this compound, which targets the fundamental process of protein synthesis, proteomic profiling can serve several purposes. Firstly, it can confirm the primary mechanism of action. Inhibition of protein synthesis would lead to a characteristic "fingerprint" in the proteome, showing widespread downregulation of most proteins due to the halt in translation. Secondly, it can reveal cellular stress responses. For example, the cell might upregulate specific stress proteins or chaperones in an attempt to cope with the translational block. nih.gov
In a comparative context, proteomic profiling can be used to dissect the subtle differences between this compound and other elfamycins. By comparing the proteomic response of bacteria treated with this compound to those treated with kirromycin or aurodox, researchers can identify unique patterns of protein regulation. researchgate.net These differences might point to off-target effects or variations in the cellular stress response triggered by each specific molecule, providing deeper insight into their distinct bioactivities beyond the shared primary target of EF-Tu.
The general workflow for such a study involves:
Treatment: Exposing bacterial cultures (e.g., Bacillus subtilis) to sub-lethal concentrations of the antibiotic. nih.gov
Protein Extraction: Harvesting the cells and extracting the total protein content.
Quantification: Using techniques like 2D-gel electrophoresis or, more commonly, mass spectrometry-based methods (e.g., SILAC or label-free quantification) to identify and quantify thousands of proteins simultaneously. nih.govmdpi.com
Data Analysis: Comparing the proteome of treated cells to that of untreated controls to identify proteins that are significantly upregulated or downregulated. researchgate.net
Interpretation: Analyzing the function of these differentially expressed proteins to build a picture of the cellular processes affected by the antibiotic.
This approach provides a global view that complements targeted biochemical and structural studies, aiding in the classification of new antibiotics and the detailed comparison of known ones. nih.govfrontiersin.org
Specificity of Action within Prokaryotic Systems
The antibacterial activity of this compound is highly specific to prokaryotic organisms, with a notable lack of efficacy against eukaryotes. vulcanchem.com This specificity is rooted in the structural and functional differences between the protein synthesis machinery of prokaryotes and eukaryotes, particularly in the target protein, elongation factor Tu.
The prokaryotic elongation factor is known as EF-Tu, while its eukaryotic counterpart is eEF1A. Although they perform the same function—delivering aa-tRNA to the ribosome—their amino acid sequences and three-dimensional structures have diverged significantly over the course of evolution. This compound and other elfamycins are tailored to bind specifically to a pocket on the prokaryotic EF-Tu. mcmaster.canih.gov This binding site is not conserved in eukaryotic eEF1A, meaning the antibiotic cannot effectively interact with or inhibit the eukaryotic translation machinery. This inherent difference is the primary reason for the selective toxicity of this compound against bacteria.
Furthermore, the specificity of action can also be observed within the prokaryotic world itself. Some bacteria exhibit natural resistance to this class of antibiotics. A prime example is the this compound-producing organism, Streptomyces cinnamoneus. nih.gov This bacterium produces a variant of EF-Tu that is resistant to the effects of the very antibiotic it synthesizes. nih.govmicrobiologyresearch.org Studies have shown that specific amino acid substitutions in the EF-Tu protein can confer this resistance. microbiologyresearch.org For instance, mutating a single key residue (Thr378 to Ala) in the S. cinnamoneus EF-Tu was shown to make the protein sensitive to kirromycin, demonstrating that specific determinants within the EF-Tu sequence are responsible for the natural resistance. nih.gov This co-evolution of an antibiotic and its target in the producing organism provides a clear example of target-based specificity and a natural mechanism of self-preservation.
Structural Analogs and Biosynthetically Engineered Derivatives of Kirrothricin
Naturally Occurring Members of the Kirromycin (B1673653) Antibiotic Class
Kirromycin (Mocimycin)
Kirromycin, also known as mocimycin, is the archetypal member of this antibiotic family. rsc.org It is a linear polyketide that is produced by the soil-dwelling actinomycete Streptomyces collinus. nih.gov The biosynthesis of kirromycin is complex, involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. nih.gov The structure of kirromycin features a central tetrahydrofuran (B95107) ring, a pyridone moiety, and a goldinonic acid lactone. nih.gov Its mode of action involves binding to bacterial EF-Tu, which stabilizes the EF-Tu·GTP complex, even after GTP hydrolysis. rsc.org This prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis. rsc.org
Aurodox (B605688)
Aurodox, also referred to as X-5108 or goldinomycin, is a close structural analog of kirromycin, produced by Streptomyces goldiniensis. researchgate.netacs.orgbjid.org.br The primary structural difference between aurodox and kirromycin is the methylation of the pyridone moiety in aurodox. wikipedia.org This seemingly minor modification is biosynthetically significant and is conferred by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase encoded within the aurodox biosynthetic gene cluster. wikipedia.org While sharing the same primary antibacterial target, EF-Tu, aurodox has also been identified as an inhibitor of the bacterial type III secretion system (T3SS), a key virulence factor in many Gram-negative pathogens. researchgate.netwikipedia.org The biosynthetic gene cluster for aurodox shares significant homology with that of kirromycin, though the genetic organization shows notable differences. acs.orgwikipedia.org
Efrotomycin (B607273)
Efrotomycin is another member of the kirromycin family, produced by Nocardia lactamdurans and Amycolatopsis cihanbeyliensis. nih.govnih.gov Structurally, it is characterized by a disaccharide moiety attached to the core polyketide backbone. The biosynthesis of efrotomycin involves the glycosylation of an aglycone that is structurally identical to aurodox. nih.gov This glycosylation step is a key distinguishing feature of its biosynthetic pathway. Four new congeners, efrotomycins A1–A4, have been isolated from Amycolatopsis cihanbeyliensis, with some featuring a distinctly configured tetrahydrofuran ring compared to other known elfamycins. nih.gov
Dihydromocimycin
Dihydromocimycin is a naturally occurring derivative of mocimycin (kirromycin) produced by Streptomyces ramocissimus. As its name suggests, it is a reduced form of mocimycin. This structural modification involves the saturation of a double bond within the molecule. Dihydromocimycin can be chemically converted back to mocimycin through a dehydrogenation reaction.
Azdimycin
Information regarding the chemical compound "Azdimycin" is not available in the surveyed scientific literature.
Comparative Data of Kirromycin Analogs
| Feature | Kirromycin (Mocimycin) | Aurodox | Efrotomycin | Pulvomycin | Dihydromocimycin |
| Producing Organism(s) | Streptomyces collinus nih.gov | Streptomyces goldiniensis researchgate.netacs.orgbjid.org.br | Nocardia lactamdurans, Amycolatopsis cihanbeyliensis nih.govnih.gov | Streptomyces sp., Streptoverticillium mobaraense rsc.orgnih.gov | Streptomyces ramocissimus |
| Core Structure | Linear Polyketide nih.gov | Linear Polyketide wikipedia.org | Glycosylated Linear Polyketide nih.gov | Macrocyclic Lactone rsc.orgnih.gov | Reduced Linear Polyketide |
| Key Structural Feature | Pyridone moiety nih.gov | Methylated pyridone moiety wikipedia.org | Disaccharide moiety nih.gov | 22-membered macrocyclic ring rsc.orgnih.gov | Saturated double bond relative to mocimycin |
| Biosynthesis | Hybrid PKS/NRPS nih.gov | Hybrid PKS/NRPS with specific methylation wikipedia.org | Glycosylation of aurodox-like aglycone nih.gov | Trans-acyltransferase PKS rsc.orgnih.gov | Reduction of mocimycin precursor |
| Primary Target | Elongation Factor Tu (EF-Tu) rsc.org | Elongation Factor Tu (EF-Tu) researchgate.net | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) |
Biosynthetically Engineered Derivatives of Kirrothricin and Kirromycin
The kirromycin biosynthetic gene cluster from Streptomyces collinus Tü 365 has been a target for genetic manipulation to generate novel derivatives. nih.govresearchgate.net The biosynthesis of the complex kirromycin structure involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line, followed by a series of modifications by tailoring enzymes. uni-tuebingen.deresearchgate.net By systematically deleting the genes encoding these tailoring enzymes, researchers have successfully produced a collection of new kirromycin-related molecules. nih.govuq.edu.au
Key research has focused on the inactivation of genes such as kirM, kirHVI, kirOI, and kirOII. nih.govresearchgate.net Analysis of the mutant strains (ΔkirM, ΔkirHVI, ΔkirOI, and ΔkirOII) by HPLC-HRMS revealed the accumulation of new derivatives, confirming the functional role of these enzymes in kirromycin tailoring. researchgate.netuq.edu.au The structures of the products from the ΔkirOI, ΔkirOII, and ΔkirHVI mutants were further elucidated using 2D-NMR. nih.gov This collection of mutants serves as a valuable toolkit for the generation of new kirromycin analogs. researchgate.net
| Deleted Gene | Function of Encoded Enzyme | Outcome of Deletion |
| kirM | Putative O-methyltransferase | Production of a kirromycin derivative. researchgate.net |
| kirHVI | Putative dehydrogenase/hydroxylase | Production of a kirromycin derivative. researchgate.net |
| kirOI | Putative dehydrogenase/hydroxylase | Production of a kirromycin derivative. researchgate.net |
| kirOII | Putative dehydrogenase/hydroxylase | Production of a kirromycin derivative. researchgate.net |
One effective strategy for generating novel kirromycin-type molecules is precursor-directed biosynthesis, which leverages the substrate promiscuity of certain enzymes in the biosynthetic pathway. nih.gov The trans-acyltransferase KirCII, responsible for loading the ethylmalonyl-CoA extender unit onto the PKS assembly line, has been shown to accept non-natural malonate-derived substrates. uni-tuebingen.denih.gov By feeding externally supplied allyl- or propargylmalonic acid to a strain expressing a tailored malonyl-CoA synthetase, researchers achieved the production of corresponding allyl- and propargyl-kirromycin. nih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-activity relationship (SAR) studies of kirromycin and its analogs provide critical insights into the molecular interactions with their target, the bacterial elongation factor Tu (EF-Tu). These studies correlate specific chemical features of the antibiotic with its biological function.
The distinct mechanism of L-681,217 further illuminates the role of this region. L-681,217, which lacks the pyridone ring entirely, still binds to and inhibits EF-Tu but fails to induce the conformational changes that stimulate GTPase activity. nih.gov This demonstrates a decoupling of the inhibitory function from the allosteric modulation of EF-Tu. The pyridone ring is therefore crucial for the specific kirromycin-induced effect on GTP hydrolysis but not for the fundamental inhibition of EF-Tu's role in translation. nih.govnih.gov
From the perspective of the target protein, studies on this compound-producing organisms like Streptomyces cinnamoneus have identified key residues in EF-Tu responsible for natural resistance. nih.gov Mutational analysis identified specific amino acid changes, such as at position Thr378 in the S. cinnamoneus EF-Tu, that confer resistance to kirromycin. nih.gov This information provides an indirect but valuable SAR perspective, highlighting the specific points of contact between the antibiotic and the protein that are critical for its inhibitory action.
Investigational Biological Activities and Potential Research Applications
Breadth of Antimicrobial Activity Spectrum (General)
Kirrothricin is structurally and functionally related to kirromycin (B1673653), the most studied member of this antibiotic class. mcmaster.ca Consequently, its antimicrobial spectrum is understood to be similar. The elfamycins are generally characterized by a narrow spectrum of activity, which can be attributed to structural variations in their molecular target, Elongation Factor Tu (EF-Tu), across different bacterial species. researchgate.net
Data primarily from the closely related compound kirromycin indicates that this compound possesses potent activity against several Gram-positive bacteria. researchgate.netresearchgate.net It shows strong inhibition of various species of Streptococcus and some Enterococcus species. researchgate.netresearchgate.net However, its activity against Staphylococcus aureus is notably weak or absent. researchgate.netresearchgate.net Certain elfamycins have also demonstrated pronounced inhibitory effects against Propionibacterium acnes. researchgate.net
Table 1: Inferred Antimicrobial Activity of this compound against Gram-Positive Bacteria (based on Kirromycin data)
| Bacterial Species | Activity Level | Reference |
|---|---|---|
| Streptococcus spp. | Strong | researchgate.net, researchgate.net |
| Enterococcus spp. | Moderate-Strong | researchgate.net, researchgate.net |
| Staphylococcus aureus | Weak/None | researchgate.net, researchgate.net |
This interactive table summarizes the reported activity levels. Click on headers to sort.
The activity of this compound and related elfamycins extends to certain Gram-negative species. Kirromycin has been shown to be effective against Neisseria and Haemophilus species. researchgate.netresearchgate.net More recent research on other elfamycins, such as phenelfamycin B, has revealed impressive activity against multidrug-resistant Neisseria gonorrhoeae, with a reported Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL. nih.gov
Table 2: Inferred Antimicrobial Activity of this compound against Gram-Negative Bacteria (based on related elfamycins)
| Bacterial Species | Activity Level | MIC (Phenelfamycin B) | Reference |
|---|---|---|---|
| Neisseria spp. | Strong | Not specified | researchgate.net, researchgate.net |
| Haemophilus spp. | Strong | Not specified | researchgate.net, researchgate.net |
This interactive table summarizes the reported activity levels. Click on headers to sort.
Based on available scientific literature, there is currently no evidence to suggest that this compound or other members of the elfamycin class of antibiotics possess antifungal activity. Research has focused exclusively on their antibacterial properties.
Utility as a Biochemical Probe in Protein Synthesis Research
The high specificity of this compound for its molecular target makes it an invaluable tool for basic scientific research, particularly in the field of bacterial protein synthesis.
This compound's primary utility as a biochemical probe stems from its precise mechanism of action, which targets the bacterial Elongation Factor Tu (EF-Tu). EF-Tu is a GTPase protein that plays an essential role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. uni-tuebingen.de
This compound and its analogues bind to a pocket at the interface of domains 1 and 2 of EF-Tu. mcmaster.ca This binding event has profound consequences on the function of the factor:
Stabilization of the EF-Tu·GTP Conformation: The antibiotic locks EF-Tu into its active, GTP-bound conformation, even after GTP has been hydrolyzed to GDP. mcmaster.ca
Inhibition of Ribosome Release: Under normal conditions, after GTP hydrolysis, EF-Tu·GDP undergoes a conformational change and is released from the ribosome, allowing translation to proceed. This compound prevents this release. The resulting this compound·EF-Tu·GDP·aa-tRNA complex remains stalled on the ribosome, physically obstructing the progression of protein synthesis. uni-tuebingen.demcmaster.ca
Uncoupling GTPase Activity: this compound dramatically affects the GTPase activity of EF-Tu. It induces GTP hydrolysis even in the absence of ribosomes and aa-tRNA, a reaction that is normally tightly regulated and coupled to successful aa-tRNA delivery. nih.gov
By inducing these effects, this compound allows researchers to "trap" the EF-Tu factor at a specific step of the elongation cycle. This has been instrumental in studying the conformational changes EF-Tu undergoes, its interaction with the ribosome and tRNA, and the mechanics of GTP hydrolysis, thereby providing deep insights into the dynamics of this critical translation factor. uni-tuebingen.denih.gov
While specific studies employing this compound in proteomic profiling are not yet prominent in the literature, its well-defined mechanism of action makes it an ideal candidate for such research. Proteomic profiling is a powerful technique used to obtain a global view of the changes in protein expression within a cell in response to a specific stimulus, such as an antibiotic. nih.gov
By treating bacteria with a highly specific inhibitor like this compound, researchers can observe the downstream cellular responses to the shutdown of protein synthesis. This approach can:
Validate the Mechanism of Action: Confirm that the primary cellular response is consistent with the inhibition of translation.
Identify Off-Target Effects: Determine if the antibiotic interacts with other cellular components by analyzing unexpected changes in protein expression.
Elucidate Resistance Mechanisms: Compare the proteomic profiles of susceptible and resistant strains to understand how bacteria adapt to overcome the antibiotic's effects.
Create a "Signature" Profile: The unique pattern of protein expression changes caused by this compound could serve as a reference signature for inhibitors of EF-Tu. This signature can then be used to rapidly classify the mechanism of action of new, uncharacterized antibiotic compounds by comparing their induced proteomic profiles. nih.gov
The use of proteomic approaches accelerates antibiotic research by providing a comprehensive understanding of how a compound impacts bacterial physiology, thereby aiding in the discovery and development of novel antimicrobial agents. nih.govnih.gov
Research into Trans-Translation Inhibition and Associated Pathways
Trans-translation is a critical quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) transcripts, tags the incomplete nascent polypeptide for degradation, and facilitates the degradation of the problematic mRNA. This process is essential for bacterial viability and pathogenesis, making it an attractive target for novel antibiotics. The central players in this pathway are the transfer-messenger RNA (tmRNA), a unique RNA molecule with both tRNA and mRNA properties, and a small protein called SmpB. The tmRNA-SmpB complex is delivered to the stalled ribosome by the elongation factor Tu (EF-Tu).
This compound, like its well-studied analog kirromycin, exerts its inhibitory effect on trans-translation by targeting EF-Tu. EF-Tu is a GTPase that is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis. In the context of trans-translation, EF-Tu is also responsible for delivering the alanyl-tmRNA-SmpB complex to the stalled ribosome.
Mechanism of Inhibition:
Research on kirromycin has elucidated the precise mechanism by which this class of antibiotics inhibits EF-Tu function. Kirromycin binds to a pocket on EF-Tu and locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis. nih.govembopress.org In canonical translation, this leads to a stalled ribosome with EF-Tu-GDP still bound, thereby inhibiting further peptide bond formation. nih.gov
In the context of trans-translation, the effect of kirromycin is more nuanced. While EF-Tu is essential for the efficient delivery of the tmRNA-SmpB complex to the ribosome, studies have shown that the subsequent steps of trans-translation are surprisingly less sensitive to kirromycin than canonical translation. One study found that peptidyl transfer to tmRNA is relatively insensitive to kirromycin. researchgate.net This suggests that while the initial delivery of the rescue complex is dependent on EF-Tu, the subsequent accommodation and tagging reaction may proceed even with a compromised EF-Tu.
The table below summarizes the key findings from studies on the effect of kirromycin on different stages of protein synthesis and trans-translation.
| Stage of Protein Synthesis | Effect of Kirromycin | Reference |
| EF-Tu-GTP binding to aminoacyl-tRNA | Stimulated | nih.gov |
| GTP hydrolysis by EF-Tu on the ribosome | Uncoupled from EF-Tu release | nih.govembopress.org |
| Release of EF-Tu-GDP from the ribosome | Inhibited | nih.gov |
| Peptidyl bond formation (canonical) | Inhibited | nih.gov |
| Delivery of tmRNA-SmpB by EF-Tu | Dependent on EF-Tu | nih.gov |
| Peptidyl transfer to tmRNA | Relatively insensitive | researchgate.net |
Differential Effects on Canonical Translation and Trans-translation:
The observation that trans-translation is less sensitive to kirromycin than canonical translation has significant implications for the development of antibiotics targeting this pathway. It suggests that simply inhibiting the canonical function of EF-Tu might not be sufficient to completely abolish ribosome rescue. This has led to the search for compounds that specifically inhibit the interaction of EF-Tu with the tmRNA-SmpB complex.
One such compound, KKL-55, has been identified to specifically block the binding of EF-Tu to tmRNA without significantly affecting its interaction with canonical tRNAs. This demonstrates the feasibility of selectively targeting the trans-translation-specific functions of EF-Tu. While this compound itself has not been the subject of such specific studies, its action on EF-Tu places it in a class of compounds with the potential to disrupt this vital bacterial rescue pathway.
The following table presents a comparative overview of the effects of EF-Tu targeting antibiotics on canonical and trans-translation.
| Antibiotic Class | Primary Target | Effect on Canonical Translation | Effect on Trans-translation |
| Elfamycins (Kirromycin/Kirrothricin) | Elongation Factor Tu (EF-Tu) | Strong Inhibition | Partial Inhibition (less sensitive) |
| KKL-55 | Elongation Factor Tu (EF-Tu) | No significant inhibition | Specific Inhibition of tmRNA binding |
Associated Pathways:
The inhibition of trans-translation by compounds like this compound can have cascading effects on other cellular pathways. A functional trans-translation system is crucial for maintaining protein homeostasis, especially under conditions of cellular stress that can lead to increased ribosome stalling. By inhibiting this pathway, this compound can indirectly lead to the accumulation of stalled ribosomes and incomplete, potentially toxic, protein fragments. This can, in turn, trigger broader stress responses in the bacterial cell.
Furthermore, the inability to efficiently recycle ribosomes can lead to a depletion of the available ribosome pool, thereby globally suppressing protein synthesis and hindering bacterial growth. Research into the broader cellular consequences of trans-translation inhibition is an active area of investigation and holds promise for understanding the full therapeutic potential of targeting this pathway.
Future Directions in Kirrothricin Research
Advanced Elucidation of Remaining Uncharted Biosynthetic Steps
The biosynthetic pathway of kirromycin (B1673653), a closely related and more studied analogue of kirrothricin, has been largely elucidated, revealing a complex assembly line involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. However, several enzymatic steps, particularly the tailoring reactions that finalize the molecule's structure and confer its full biological activity, remain to be fully characterized.
Recent studies have identified and deleted genes encoding for specific tailoring enzymes such as KirM, KirHVI, KirOI, and KirOII in the kirromycin biosynthetic gene cluster of Streptomyces collinus Tü 365. nih.govresearchgate.net Analysis of the resulting mutants has led to the functional assignment of these enzymes, demonstrating their involvement in the later stages of biosynthesis. nih.govresearchgate.net For instance, the inactivation of these genes resulted in the accumulation of kirromycin derivatives, which, through structural elucidation, helped to pinpoint the specific hydroxylation and methylation steps catalyzed by these enzymes. nih.gov
Despite this progress, the precise mechanisms and substrate specificities of all tailoring enzymes are not yet fully understood. Future research will likely focus on:
In vitro characterization of uncharacterized enzymes: This involves expressing the corresponding genes in a heterologous host, purifying the enzymes, and performing detailed kinetic studies with putative substrates. This will provide a definitive understanding of their function.
Structural biology of key biosynthetic enzymes: Determining the three-dimensional structures of enzymes like the PKS modules, NRPS domains, and tailoring enzymes will offer insights into their catalytic mechanisms and substrate recognition. This knowledge is crucial for future engineering efforts.
Identification of regulatory elements: Understanding how the expression of the this compound biosynthetic gene cluster is regulated is key to optimizing its production. Future work will likely involve identifying and characterizing promoter and repressor elements within the gene cluster.
A deeper understanding of these uncharted biosynthetic steps will not only complete our knowledge of how this compound is made but also provide a valuable toolkit of enzymes for biocatalytic and synthetic biology applications.
Rational Design and Synthesis of Novel Analogs with Tailored Biological Profiles
The development of novel this compound analogs is a promising avenue to enhance its therapeutic properties, such as increased potency, broadened spectrum of activity, and improved pharmacokinetic profiles. Rational design, guided by the structure-activity relationships (SAR) of this compound and its interaction with EF-Tu, will be central to these efforts.
Key areas for future exploration include:
Modification of the Pyridone Moiety: The pyridone ring is known to be crucial for the interaction with EF-Tu. Future synthetic efforts could explore the introduction of different substituents on this ring to enhance binding affinity or to overcome potential resistance mechanisms.
Alteration of the Polyketide Backbone: The long polyketide chain of this compound offers multiple sites for modification. Introducing variations in stereochemistry, chain length, or functional groups could lead to analogs with altered biological activities.
Glycosylation Engineering: While this compound itself is not glycosylated, the addition of sugar moieties to natural products is a well-established strategy to improve their properties. Chemoenzymatic approaches, utilizing glycosyltransferases with relaxed substrate specificity, could be employed to generate novel glyco-conjugates of this compound.
The synthesis of these novel analogs will likely involve a combination of chemical synthesis and biocatalysis, leveraging the enzymes from the this compound biosynthetic pathway.
| Potential this compound Analog Design Strategies | Rationale | Potential Outcome |
| Pyridone Ring Modifications | Enhance binding to EF-Tu | Increased potency, activity against resistant strains |
| Polyketide Backbone Alterations | Modulate bioactivity and physical properties | Broadened spectrum, improved pharmacokinetics |
| Glycosylation | Improve solubility and pharmacokinetic properties | Enhanced drug-like properties |
| Hybrid Molecules | Combine the pharmacophore of this compound with other antibiotic classes | Novel mechanisms of action, synergistic effects |
Exploration of Strategies to Circumvent or Revert Resistance Mechanisms
The primary mechanism of resistance to this compound and other elfamycins is through mutations in the gene encoding EF-Tu, which prevent the antibiotic from binding effectively. nih.govembopress.org The producing organism, Streptomyces cinnamoneus, possesses a naturally resistant EF-Tu, a mechanism of self-protection. nih.gov Understanding the structural basis of this resistance is key to designing strategies to overcome it in pathogenic bacteria.
Future research in this area will likely focus on several key strategies:
Development of EF-Tu Inhibitors that Bind to Alternative Sites: By understanding the three-dimensional structure of both susceptible and resistant EF-Tu variants, it may be possible to design novel inhibitors that bind to regions of the protein that are not affected by common resistance mutations.
Combination Therapy: Combining this compound with other antibiotics that have different cellular targets could create synergistic effects and reduce the likelihood of resistance emerging. For example, pairing this compound with an antibiotic that disrupts the bacterial cell wall could enhance its uptake and efficacy.
Efflux Pump Inhibitors: In some bacteria, resistance to antibiotics can be mediated by efflux pumps that actively transport the drug out of the cell. While not the primary mechanism of this compound resistance, the development of broad-spectrum efflux pump inhibitors could be a valuable adjuvant therapy.
Targeting Resistance Mechanisms Directly: This could involve developing molecules that specifically inhibit the enzymes responsible for modifying EF-Tu in resistant strains or that interfere with the expression of the mutated tuf gene.
| Strategy to Overcome this compound Resistance | Mechanism of Action | Potential Advantage |
| Novel EF-Tu Inhibitors | Bind to conserved regions of EF-Tu, avoiding resistance mutation sites. | Effective against a broader range of resistant strains. |
| Combination Therapy | Target multiple cellular pathways simultaneously. | Synergistic effects and reduced likelihood of resistance development. |
| Efflux Pump Inhibitors | Increase the intracellular concentration of this compound. | Enhance the efficacy of this compound against certain bacteria. |
Integration with Systems Biology and Synthetic Biology Approaches for Enhanced Production and Diversification
Systems biology and synthetic biology offer powerful tools to enhance the production of this compound and to generate novel analogs. By treating the producing organism as a cellular factory, these approaches can be used to optimize metabolic pathways and to engineer novel biosynthetic capabilities.
Systems Biology Approaches for Enhanced Production:
Metabolic Flux Analysis: This technique can be used to map the flow of metabolites through the cell and to identify bottlenecks in the pathways that supply the precursor molecules for this compound biosynthesis, such as malonyl-CoA and ethylmalonyl-CoA. nih.govcreative-proteomics.com By understanding these metabolic fluxes, targeted genetic modifications can be made to redirect cellular resources towards this compound production.
Transcriptomics and Proteomics: Analyzing the global changes in gene and protein expression under different growth conditions can reveal the regulatory networks that control this compound biosynthesis. This information can be used to identify key regulatory genes that can be manipulated to increase production.
Synthetic Biology Approaches for Enhanced Production and Diversification:
Heterologous Expression: The entire this compound biosynthetic gene cluster can be cloned and expressed in a more genetically tractable and faster-growing host organism, such as Escherichia coli or other Streptomyces species. mdpi.comnih.gov This can simplify the optimization of production and facilitate the engineering of the biosynthetic pathway.
Pathway Refactoring and Optimization: The genes in the biosynthetic cluster can be rearranged, and their expression levels can be fine-tuned using synthetic promoters and ribosome binding sites to optimize the metabolic flux through the pathway.
Combinatorial Biosynthesis: By introducing genes from other natural product biosynthetic pathways, it is possible to create hybrid pathways that produce novel this compound analogs. For example, acyltransferase enzymes with different substrate specificities could be introduced to incorporate novel building blocks into the this compound scaffold.
The integration of these advanced biological engineering techniques holds immense promise for transforming the production of this compound from a natural discovery into a platform for the sustainable and diverse generation of next-generation antibiotics.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Data transparency : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo).
- Protocol sharing : Use platforms like Protocols.io for step-by-step methodological details.
- Collaborative verification : Partner with independent labs to replicate key findings.
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
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